molecular formula C10H7NaO2S B3178574 Sodium Naphthalene-1-sulfinate CAS No. 64326-13-2

Sodium Naphthalene-1-sulfinate

Cat. No. B3178574
CAS RN: 64326-13-2
M. Wt: 214.22 g/mol
InChI Key: UOOVFPYJUPSROO-UHFFFAOYSA-M
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Description

Sodium Naphthalene-1-sulfinate is a derivative of sulfonic acid which contains a naphthalene functional unit . It is also known as Sodium 1-naphthalenesulfonate . It is a white powder and is soluble in water .


Synthesis Analysis

Sodium sulfinates, including Sodium Naphthalene-1-sulfinate, have been used as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds .


Molecular Structure Analysis

The molecular formula of Sodium Naphthalene-1-sulfinate is C10H7NaO3S . It has a molecular weight of 230.22 .


Chemical Reactions Analysis

Sodium sulfinates have demonstrated incredible flexible reactivity, such as being nucleophilic, electrophilic, and radical reagents by providing suitable reaction conditions . They have emerged as powerful building blocks for synthesizing many valuable sulfur-containing organic compounds .


Physical And Chemical Properties Analysis

Sodium Naphthalene-1-sulfinate is a solid white powder . It has a melting point of 299-301°C . It has a density of 0.516 at 20℃ . It is soluble in water .

Scientific Research Applications

1. Chemical Synthesis and Material Science

Sodium Naphthalene-1-sulfinate has been utilized in chemical synthesis. For example, Guo et al. (2021) reported its use in constructing polysubstituted 3-sulfonyl naphthalenes, which are valuable in organic chemistry. This process involves a tandem reaction with 1,4-diyn-3-yl esters and sodium sulfinates, offering a method to create complex molecular structures under mild conditions (Guo et al., 2021). Additionally, Meng et al. (2021) developed a one-pot method for synthesizing sulfonylated hydroquinones/naphthalenediols using sodium sulfinates, demonstrating its versatility in organic synthesis (Meng et al., 2021).

2. Environmental Science and Remediation

In environmental science, sodium naphthalene-1-sulfinate has been investigated for its role in the degradation of naphthalene. Pepprah and Khire (2008) explored the electroremediation of naphthalene in aqueous solutions using sodium chloride and anhydrous sodium sulfate as supporting electrolytes. Their study provided insights into the degradation rates and byproducts of naphthalene (Pepprah & Khire, 2008).

Safety and Hazards

Sodium Naphthalene-1-sulfinate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name

sodium;naphthalene-1-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S.Na/c11-13(12)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOVFPYJUPSROO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium Naphthalene-1-sulfinate

CAS RN

64326-13-2
Record name sodium naphthalene-1-sulfinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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